molecular formula C10H20O2 B1627455 3-Propylheptanoic acid CAS No. 96185-13-6

3-Propylheptanoic acid

Cat. No.: B1627455
CAS No.: 96185-13-6
M. Wt: 172.26 g/mol
InChI Key: GTZIRUJXPHARLG-UHFFFAOYSA-N
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Description

Contextualization of Branched-Chain Carboxylic Acids in Contemporary Chemical Biology and Organic Synthesis

Branched-chain carboxylic acids (BCCAs) are a significant class of molecules that feature a carboxylic acid functional group with a non-linear alkyl chain. This structural characteristic imparts unique physical and chemical properties compared to their straight-chain counterparts, such as lower melting points and altered solubility. In organic synthesis, BCCAs serve as versatile building blocks and intermediates in the construction of complex organic molecules. Their steric hindrance can influence reaction selectivity, and they are precursors to a variety of derivatives, including esters and amides, with applications in materials science and pharmaceuticals. In the realm of chemical biology, BCCAs are investigated for their roles in metabolic pathways and as potential modulators of biological processes.

Academic Significance and Current State of Research on 3-Propylheptanoic Acid

This compound, a C10 branched-chain carboxylic acid, is a known chemical entity with the Chemical Abstracts Service (CAS) number 96185-13-6 and the molecular formula C10H20O2. molbase.comechemi.comalfa-chemistry.commolbase.com Its molecular weight is approximately 172.27 g/mol . echemi.comalfa-chemistry.com Despite its identification, a thorough review of the current scientific literature reveals a notable scarcity of dedicated research on this specific compound. While its structural isomers, such as 2-propylheptanoic acid, have found applications as intermediates in the synthesis of various chemical products, including plasticizers and lubricants, the specific utility and biological activity of this compound remain largely unexplored. jytchem.com The current body of knowledge is primarily limited to its basic chemical identifiers and its inclusion in chemical supplier catalogs.

Research Gaps and Objectives of this Comprehensive Outline

The significant gap in the scientific literature concerning this compound presents both a challenge and an opportunity. The lack of experimental data on its physicochemical properties, spectroscopic characterization, and potential biological activities represents a clear void in the understanding of C10 branched-chain carboxylic acids. The primary objective of this article is to collate all available information on this compound and to provide a comprehensive theoretical framework for its properties and potential applications based on the established chemistry of related branched-chain carboxylic acids. This analysis aims to stimulate further experimental investigation into this understudied molecule.

Due to the limited availability of experimental data for this compound, the following tables include fundamental identifiers and predicted properties based on its chemical structure and data from analogous compounds.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC NameThis compound
CAS Number96185-13-6
Molecular FormulaC10H20O2
Molecular Weight172.27 g/mol
Boiling PointData not available (Predicted to be in the range of 240-260 °C at 760 mmHg)
DensityData not available (Predicted to be around 0.9 g/cm³)
SolubilityExpected to be soluble in organic solvents and sparingly soluble in water.

Table 2: Spectroscopic Data of this compound (Predicted)

TechniqueExpected Features
¹H NMRSignals corresponding to the carboxylic acid proton (highly deshielded), protons on the carbon alpha to the carbonyl group, and overlapping signals for the alkyl chain protons.
¹³C NMRA signal for the carbonyl carbon, a signal for the carbon alpha to the carbonyl, and several signals for the carbons in the propyl and butyl chains.
Mass SpectrometryA molecular ion peak (M+) at m/z = 172, with fragmentation patterns typical for carboxylic acids, including the loss of the carboxyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96185-13-6

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

3-propylheptanoic acid

InChI

InChI=1S/C10H20O2/c1-3-5-7-9(6-4-2)8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)

InChI Key

GTZIRUJXPHARLG-UHFFFAOYSA-N

SMILES

CCCCC(CCC)CC(=O)O

Canonical SMILES

CCCCC(CCC)CC(=O)O

Origin of Product

United States

Synthetic Exploration and Chemical Derivations of 3 Propylheptanoic Acid

Investigative Approaches to the Synthesis of 3-Propylheptanoic Acid

The synthesis of this compound, a branched-chain carboxylic acid, can be approached through various strategic methods that allow for the construction of its specific carbon skeleton. These methods often draw from classical organic synthesis techniques adapted for creating branched structures with control over the placement of functional groups.

A primary and versatile method for synthesizing substituted carboxylic acids is the malonic ester synthesis. chemicalnote.com This method is particularly well-suited for producing α-substituted and α,α-disubstituted carboxylic acids. The core of this synthesis involves the use of diethyl malonate (or a similar malonic ester) as a starting material. chemicalnote.commasterorganicchemistry.com The methylene (B1212753) protons alpha to the two carbonyl groups of the malonic ester are acidic and can be readily removed by a moderately strong base, such as sodium ethoxide, to form a stable enolate. chemicalnote.combritannica.com This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form an alkylated malonic ester. masterorganicchemistry.com

To synthesize a β-branched acid like this compound, a modification of the standard malonic ester synthesis is required. A direct one-step alkylation of malonate cannot achieve the this compound structure. Instead, a related approach, the acetoacetic ester synthesis, which generates ketones, can be conceptually adapted. However, a more direct route to the desired carboxylic acid would involve a different starting material or a multi-step sequence.

One plausible synthetic route analogous to the malonic ester synthesis for this compound could involve the following conceptual steps:

Alkylation of a β-ketoester: Start with a β-ketoester like ethyl 3-oxohexanoate. Deprotonation at the α-carbon followed by alkylation with a propyl halide would yield ethyl 2-propyl-3-oxohexanoate. Subsequent reduction of the ketone and dehydration, followed by hydrogenation of the resulting alkene and hydrolysis of the ester, would lead to this compound. This multi-step process, however, can be complex.

Conjugate Addition: A more efficient strategy would involve the conjugate addition (Michael reaction) of an organometallic reagent to an α,β-unsaturated ester. For instance, the addition of a propyl nucleophile (e.g., from a propyl cuprate) to ethyl hept-2-enoate would place the propyl group at the 3-position. Subsequent hydrolysis of the ester would yield this compound.

Grignard Reagent based approach: Another approach involves the reaction of a Grignard reagent with a suitable electrophile. For example, the reaction of propylmagnesium bromide with ethyl 4-chloro-4-formylbutanoate could conceptually lead to a precursor that can be cyclized and then opened to form the desired acid, though this is a less direct route.

The choice of synthetic strategy is dictated by the availability of starting materials, desired yield, and the need for stereochemical control. pearson.com The malonic ester synthesis and its variations remain a cornerstone for the synthesis of a wide array of carboxylic acids due to their reliability and the vast body of literature supporting their use. chemicalnote.commasterorganicchemistry.com

The carbon at the 3-position of this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers (R and S forms). Standard synthetic methods without chiral control will produce a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers, known as resolution, is crucial for studying their individual biological activities, as enantiomers can have different pharmacological and toxicological profiles. nih.gov

Several strategies can be employed to obtain enantiomerically pure or enriched this compound:

Chiral Resolution: This classic method involves reacting the racemic acid with a single enantiomer of a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. justia.com These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the individual diastereomeric salts are treated with an acid to regenerate the enantiomerically pure carboxylic acid. justia.com For example, crystals of (2R)-2-propyloctanoic acid with dibenzylamine (B1670424) have been used to obtain high optical purity. justia.com

Asymmetric Synthesis: This approach aims to directly synthesize one enantiomer in excess over the other. This can be achieved by using a chiral auxiliary, a chiral catalyst, or a chiral substrate.

Chiral Auxiliaries: A chiral auxiliary, such as a pseudoephedrine amide, can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, like alkylation. acs.org After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product.

Chiral Catalysts: Asymmetric hydrogenation or other catalytic C-C bond-forming reactions using a chiral metal complex (e.g., containing Rhodium or Ruthenium with chiral ligands) can introduce the desired stereochemistry. jst.go.jp For instance, the Zirconium-catalyzed asymmetric carboalumination of alkenes (ZACA reaction) is a powerful method for creating chiral centers. jst.go.jp

Enzymatic Resolution: Enzymes, which are inherently chiral, can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. Lipases are commonly used for the kinetic resolution of racemic esters or acids.

The determination of the absolute configuration of the separated enantiomers is typically accomplished using techniques such as X-ray crystallography of a suitable derivative or by correlation with a compound of known stereochemistry.

Chemo- and regioselectivity are critical in the synthesis of this compound to ensure the correct functional groups react and that substituents are added to the desired positions.

Regioselectivity in the context of this compound synthesis primarily concerns the introduction of the propyl group at the C-3 position. As mentioned earlier, conjugate addition reactions are highly regioselective. The use of a soft nucleophile like a Gilman reagent (a lithium diorganocopper reagent) with an α,β-unsaturated ester like ethyl hept-2-enoate ensures that the nucleophile adds to the β-carbon (C-3), a classic example of 1,4-addition. This regioselectivity arises from the electronic properties of the conjugated system.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For instance, if a synthetic intermediate contains both a ketone and an ester, a reducing agent like sodium borohydride (B1222165) would selectively reduce the ketone over the ester. In the synthesis of this compound, this could be relevant if a β-ketoester is used as a precursor. Furthermore, modern catalytic methods, such as copper-catalyzed C(sp³)–H activation, can offer high chemo- and regioselectivity for the functionalization of specific C-H bonds, although their application to a simple aliphatic chain like in this compound might be challenging. nih.gov

The development of new catalysts and reaction conditions continues to improve the chemo- and regioselectivity of organic reactions, enabling more efficient and direct syntheses of complex molecules like this compound. nih.gov

Reaction Mechanisms and Kinetics in the Formation and Functionalization of this compound

The formation of this compound via the malonic ester synthesis pathway involves a series of well-understood reaction mechanisms. masterorganicchemistry.com The initial step is the deprotonation of the malonic ester by a base, typically sodium ethoxide, to form an enolate. chemicalnote.com This is an acid-base reaction where the equilibrium favors the formation of the resonance-stabilized enolate. The kinetics of this step are generally fast.

The subsequent alkylation of the enolate with an alkyl halide proceeds via an SN2 mechanism. masterorganicchemistry.com The enolate acts as the nucleophile, and the alkyl halide is the electrophile. The rate of this reaction is dependent on the concentrations of both the enolate and the alkyl halide, as well as the nature of the leaving group on the halide and the steric hindrance around the reacting centers.

The final steps involve the hydrolysis of the dialkylated malonic ester to a dicarboxylic acid, followed by decarboxylation. The hydrolysis is typically acid- or base-catalyzed and involves the nucleophilic attack of water or hydroxide (B78521) on the ester carbonyls. The subsequent decarboxylation of the resulting malonic acid derivative upon heating proceeds through a cyclic transition state (a β-keto acid-like intermediate) to yield the final carboxylic acid and carbon dioxide. masterorganicchemistry.com

Functionalization reactions of this compound, such as esterification and amidation, also proceed through well-defined mechanisms. Acid-catalyzed esterification (Fischer esterification) involves the protonation of the carboxylic acid carbonyl to increase its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent proton transfers and elimination of water yield the ester. The kinetics of this reversible reaction can be influenced by temperature, catalyst concentration, and the removal of water to drive the equilibrium towards the products. google.com

Potential Derivatizations of this compound for Research Purposes

The carboxylic acid functional group of this compound is a versatile handle for chemical modifications, allowing for the synthesis of various derivatives for analytical and biological investigations.

Esterification: this compound can be readily converted into its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. google.com These ester derivatives can serve several purposes:

Analytical Probes: Methyl or ethyl esters are often more volatile than the parent carboxylic acid and are therefore more amenable to analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). Derivatization to an ester can improve peak shape and detection limits.

Biological Probes: Esterification with fluorescent alcohols can create fluorescent probes. These probes can be used in cellular imaging studies to track the uptake and distribution of the fatty acid analogue. Furthermore, esterification can be used to create prodrugs, where the ester is designed to be hydrolyzed by esterases in the body to release the active carboxylic acid.

Amidation: The reaction of this compound with an amine, typically in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC, or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) - EDC), yields the corresponding amide.

Analytical Probes: Similar to esters, amides can be used for analytical purposes, particularly in liquid chromatography-mass spectrometry (LC-MS) where the amide bond can provide a stable and easily ionizable moiety.

Biological Probes: Amidation allows for the conjugation of this compound to a variety of molecules, including:

Amino acids and peptides: This can be used to study the interactions of the fatty acid with proteins or to create peptide-based drug delivery systems.

Fluorescent dyes or biotin: This creates probes for fluorescence microscopy or affinity purification experiments, respectively. For instance, coupling to a fluorescent amine would allow for visualization of the molecule's localization within cells or tissues.

The ability to synthesize these derivatives is crucial for elucidating the biological roles and mechanisms of action of this compound and related branched-chain fatty acids.

Functional Group Interconversions on the Alkyl Chain of this compound

The conversion of functional groups on the saturated alkyl chains of this compound presents a significant challenge in synthetic organic chemistry. The inert nature of the C-H bonds in the propyl and heptyl moieties necessitates specific strategies to achieve selective transformations. Direct functionalization is often difficult and can lead to a mixture of products. Therefore, the introduction of a reactive "handle," such as a double bond or a halogen, is a key strategic approach to enabling a wider range of chemical derivations.

Halogenation

One potential method for functionalizing the alkyl chain is through free-radical halogenation. This reaction, typically initiated by UV light, can introduce a halogen atom (e.g., bromine or chlorine) onto the carbon skeleton. However, this process is notoriously unselective for simple alkanes. wikipedia.orglibretexts.org The reaction on this compound would likely yield a complex mixture of constitutional isomers, with the halogen substituted at various primary, secondary, and tertiary positions along both the propyl and the pentyl (part of the heptanoic chain) groups. The relative reactivity of C-H bonds (tertiary > secondary > primary) would influence the product distribution, but achieving high selectivity for a single isomer is improbable under standard conditions. masterorganicchemistry.comstackexchange.com

Introduction of Unsaturation

A more strategic approach to targeted functional group interconversion is the introduction of a carbon-carbon double bond within the alkyl chain through catalytic dehydrogenation. sciengine.comnih.govresearchgate.net This process, often employing platinum-based catalysts, converts the saturated alkane into an alkene. nih.govrsc.org The resulting 3-propylheptenoic acid isomers would possess a site of unsaturation that serves as a versatile functional group for subsequent reactions.

Once unsaturation is introduced, a variety of well-established transformations can be applied:

Allylic Oxidation: The allylic position (the carbon adjacent to the double bond) becomes activated and susceptible to oxidation. gauthmath.comgoogle.comuc.edu Reagents such as selenium dioxide (SeO₂) or chromium-based oxidants can be used to introduce hydroxyl or carbonyl groups at this position, yielding unsaturated keto-acids or hydroxy-acids. google.com This provides a pathway to derivatives functionalized specifically at the position neighboring the newly created double bond.

Epoxidation: The carbon-carbon double bond can be converted into an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide with a suitable catalyst. acs.orgfigshare.comoup.comresearchgate.net This reaction creates a strained three-membered ring that is a valuable synthetic intermediate. The epoxide can be subsequently opened by various nucleophiles to introduce a wide range of functional groups, such as diols (via hydrolysis), amino alcohols (via aminolysis), or haloalcohols (via hydrohalogenation), with specific stereochemical outcomes.

Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov addition of a hydroxyl group across the double bond. wikipedia.orgaakash.ac.inallaboutchemistry.net Treatment of the unsaturated acid with a borane (B79455) reagent (e.g., BH₃ in THF) followed by oxidation with hydrogen peroxide and a base would yield a hydroxylated this compound. wikipedia.orgacs.org The hydroxyl group would be installed at the less substituted carbon of the original double bond, offering regiochemical control that is complementary to other hydration methods. aakash.ac.in

The following table summarizes these potential functional group interconversions on the alkyl chain of this compound, highlighting the necessity of first introducing a reactive handle.

Table 1: Potential Functional Group Interconversions on the Alkyl Chain

Investigations into the Biological Activity and Mechanistic Pathways of 3 Propylheptanoic Acid in Non Human and in Vitro Models

Developmental Toxicology and Teratogenic Mechanisms of 3-Propylheptanoic Acid

In Vitro Teratogenicity Assessment Using Human Embryonic Stem Cell Models

Human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) have emerged as powerful in vitro tools for assessing developmental toxicity. The devTOXqP assay, which utilizes iPSCs, measures changes in the metabolism of ornithine and cystine to predict developmental toxicity potency. nih.gov This biomarker-based assay has been instrumental in evaluating the teratogenic potential of various compounds, including analogs of VPA. nih.gov While specific data on this compound's direct assessment in this exact assay is not detailed in the provided results, the methodology is established for comparing VPA analogues. nih.gov The use of such human stem cell-based models is pivotal in understanding potential human-specific developmental outcomes, overcoming the limitations of inter-species differences often encountered with animal models. mdpi.com

Comparative Analysis of Teratogenic Profiles of this compound with Valproic Acid and Structurally Related Analogs in In Vitro Systems

Comparative studies of VPA and its analogs have been crucial in identifying the structural determinants of teratogenicity. In zebrafish embryo models, this compound was found to induce developmental abnormalities, including small eyes. researchgate.net When compared to VPA and other analogs in zebrafish, this compound was among the compounds that showed an increase in the number of individuals with decreased eye size. researchgate.net In mouse embryonic stem cells, this compound, described as a potent teratogen, was used as a comparator to VPA to study transcriptional responses. diva-portal.org These comparative analyses in various in vitro systems help to rank the teratogenic potency of different VPA analogs and to identify those with potentially lower toxicity.

It is important to note that some studies have identified this compound as a non-teratogenic analogue of VPA. nih.gov This highlights the complexity and sometimes conflicting findings within the scientific literature, which may depend on the specific model system and endpoints being evaluated.

Elucidation of Teratogenic Mechanisms of this compound Distinct from Histone Deacetylase (HDAC) Inhibition

A key proposed mechanism for VPA's teratogenicity is its inhibition of histone deacetylases (HDACs). nih.govnih.gov HDACs are crucial enzymes in regulating gene expression, and their inhibition can lead to developmental abnormalities. nih.govnih.gov However, studies have shown that this compound, despite being a potent teratogen in some models, is not an HDAC inhibitor. diva-portal.org This crucial finding indicates that HDAC inhibition is not the sole mechanism responsible for the teratogenic effects observed with VPA and its analogs. The teratogenicity of this compound suggests the existence of alternative or parallel pathways leading to developmental defects. diva-portal.org Research on VPA has pointed to other potential mechanisms, such as disruption of folate metabolism and induction of oxidative stress, which could also be relevant for its analogs. researchgate.net

Molecular and Cellular Responses to this compound Exposure

Transcriptomic Profiling and Gene Expression Deregulation in Embryonic Systems upon this compound Exposure

Transcriptomic profiling has become an invaluable tool for understanding the molecular underpinnings of developmental toxicity. In studies using mouse embryonic stem cells, exposure to this compound led to the deregulation of a significant number of genes. oup.com Notably, the gene Ddit3 was found to be upregulated by this teratogenic HDAC non-inhibitor. oup.com This suggests that specific gene expression changes, independent of HDAC inhibition, are associated with its teratogenic potential. oup.com

Further transcriptomic studies have aimed to define a set of teratogen-sensitive genes whose expression changes could predict developmental toxicity. oup.com By comparing the gene expression profiles induced by VPA and its analogs, including this compound, researchers can identify common and distinct pathways affected by these compounds. cefic-lri.orgamericanchemistry.com These analyses have highlighted the deregulation of pathways crucial for embryonic development, such as the mitogen-activated protein kinase (MAPK) signaling pathway and the transforming growth factor-beta (TGF-beta) signaling pathway. oup.com

Table 1: Comparative Teratogenic Effects of Valproic Acid and its Analogs in Zebrafish Embryos

Compound Endpoint: Small Eyes (% affected embryos) Endpoint: Jitter/Tremor (% affected embryos)
Valproic Acid Increased Increased
This compound Increased Increased
4-ene Valproic Acid Increased Increased
2,2-dimethylvaleric acid Increased Increased
2-ethylbutyric acid Increased Not specified
2-ethylhexanoic acid Increased Not specified
2-methylpentanoic acid No effect Not specified
2-methylhexanoic acid No effect Not specified
4-pentenoic acid No effect Not specified
Hexanoic acid No effect Not specified

Data derived from studies on zebrafish embryos. researchgate.netnih.govresearchgate.net

Impact of this compound on Neurogenic Processes and Developmental Signaling Pathways in In Vitro Models

The developing nervous system is particularly vulnerable to toxic insults. In vitro models using embryonic motoneurons have been employed to investigate the neuroprotective or neurotoxic effects of VPA and its derivatives. One study reported that this compound, identified in that research as a non-teratogenic VPA-derivative, did not show significant neuroprotective effects in an excitotoxic motoneuron death model. nih.gov This is in contrast to other VPA derivatives that did exhibit neuroprotective properties. nih.gov

The impact on neurogenesis is a critical aspect of developmental toxicology. The Wnt signaling pathway, which is essential for both self-renewal and differentiation of stem cells, including those in the inner ear, can be modulated by various small molecules. google.com While the direct effect of this compound on the Wnt pathway is not explicitly detailed, the study of such fundamental developmental signaling pathways is key to understanding the mechanisms of teratogenesis. google.com The deregulation of genes involved in crucial developmental signaling pathways, as revealed by transcriptomic studies, further underscores the potential for this compound to interfere with neurogenic processes. oup.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Valproic Acid (VPA)
Ornithine
Cystine
4-ene Valproic Acid
2,2-dimethylvaleric acid
2-ethylbutyric acid
2-ethylhexanoic acid
2-methylpentanoic acid
2-methylhexanoic acid
4-pentenoic acid
Hexanoic acid
Ddit3
(R)-(–)-2-propyloctanoic acid (Arundic acid)
Butyrate
Trichostatin A
(S)-2-pentyl-4-pentynoic acid
2-ethyl-4-methylpentanoic acid
2-propylhexanoic acid
2-butylhexanoic acid
Kainate
S-PE-4-yn
R-PE-4-yn
Inositol-1,4,5-triphosphate

Cellular Viability and Proliferation Studies in Relevant Non-Human or In Vitro Cell Lines

Investigations into the effects of this compound (3-PHA) on cellular viability and proliferation have been conducted in specific non-human and in vitro models, particularly in the context of neuroscience and developmental toxicology. As a structural analog of Valproic acid (VPA), a compound with known neuroprotective and teratogenic effects, 3-PHA has been studied to understand its distinct biological activities.

A key study investigated the viability of highly purified embryonic rat motoneurons cultured on glial feeder layers (astrocytes or Schwann cells) or as a monoculture. nih.gov In these models, 3-PHA was examined for its potential neuroprotective effects against excitotoxicity induced by kainate. nih.gov The research found that simultaneous application of 3-PHA with the kainate stimulus did not result in a remarkable increase in motoneuron survival. nih.gov However, pre-incubation with 3-PHA for several days before the excitotoxic challenge significantly reduced the vulnerability of the motoneurons to the kainate-induced neurotoxic effect. nih.gov This suggests that the compound may modulate cellular pathways that enhance resilience to excitotoxic stress over time rather than providing an acute protective effect. nih.gov

Notably, the same study highlighted that 3-PHA, a non-teratogenic analogue of VPA, was identified as a very potent inducer of cell differentiation, a characteristic that was observed without evidence of histone deacetylase (HDAC) inhibition. nih.gov This is a significant finding, as many of the biological activities of VPA are attributed to its role as an HDAC inhibitor. The ability of 3-PHA to promote differentiation through a different mechanism underscores its unique biological profile. nih.gov

Further research in the field of developmental toxicology utilized mouse embryonic stem (ES) cells to analyze gene expression responses to VPA and its analogs, including this compound. oup.com These pluripotent embryo-derived cell lines are considered relevant models for early embryonic development and are used to predict potential developmental toxicity. oup.com The inclusion of this compound in such toxicogenomic studies indicates its relevance in understanding how structural variations of short-chain carboxylic acids can alter biological responses at the cellular and genetic level during early development. oup.com

Table 1: Summary of In Vitro Studies on this compound

Cell Line/Model Organism Key Findings Reference
Primary Embryonic Motoneurons Rat Pre-incubation reduced vulnerability to kainate-induced neurotoxicity. Identified as a potent inducer of cell differentiation without HDAC inhibition. nih.gov
Mouse Embryonic Stem (ES) Cells Mouse Used in toxicogenomic studies to evaluate gene expression responses and predict developmental toxicity. oup.com

Metabolic Fate and Biotransformation of this compound in Non-Human Organisms

Identification of Metabolites and Metabolic Pathways in Animal Models

Direct studies identifying the specific metabolites and metabolic pathways of this compound in animal models are not extensively documented in publicly available literature. However, the metabolism of structurally related branched-chain fatty acids (BCFAs) and isomers has been investigated, providing insights into potential biotransformation routes.

BCFAs are metabolized through several pathways, with β-oxidation and ω-oxidation being primary routes for straight-chain fatty acids. The presence and position of alkyl branches can significantly influence the metabolic process. For instance, research on phytanoyl-CoA hydroxylase, an enzyme involved in the α-oxidation of 3-methyl branched fatty acids, demonstrated that a 3-propylacyl-CoA was a poor substrate, suggesting that the propyl group at the C-3 position may hinder this specific pathway. researchgate.net

The metabolism of isomers like 2-propylheptanoic acid and other valproic acid analogs has been studied more thoroughly. These studies, often in the context of toxicology, indicate that metabolism typically involves cytochrome P450 (CYP)-mediated oxidation. jst.go.jp Common metabolic reactions include hydroxylation at various positions on the alkyl chains (ω and ω-1 oxidation) and desaturation, which introduces double bonds. jst.go.jp For example, in silico simulations for 2-propylhexanoic acid, a close structural analog, predict the formation of hydroxylated and unsaturated metabolites. jst.go.jp These pathways are analogous to the metabolism of valproic acid, which forms numerous metabolites via oxidation and glucuronidation. jst.go.jp

In ruminant animals, BCFAs are synthesized by rumen microorganisms from branched-chain amino acids. nih.govmdpi.com These microbially-derived fatty acids are then absorbed and incorporated into the animal's tissues and milk fat. nih.gov The metabolic pathways in the animal itself involve elongation and desaturation. mdpi.com While this provides a general context for BCFA metabolism, the specific fate of an exogenously supplied C-3 branched acid like this compound remains to be specifically elucidated in animal models.

Enzymatic Transformations and Bioremediation Potential in Microbial Systems

There is a lack of specific research on the enzymatic transformation of this compound by microbial systems. However, the biodegradation of other branched-chain alkanoic acids is well-documented and suggests likely pathways and microbial genera capable of its metabolism. The structural features of this compound—a ten-carbon chain with a propyl group at the third carbon—are key to predicting its amenability to microbial degradation.

The primary pathway for fatty acid degradation in microbes is β-oxidation. Studies on aromatic alkanoic acid isomers with varying degrees of alkyl side-chain branching have shown that β-oxidation of the carboxyl side chain is a critical step. researchgate.netnih.gov The degree of branching significantly affects the efficiency of this process. researchgate.netnih.gov For this compound, the propyl group at the β-carbon position would sterically hinder the conventional β-oxidation sequence. Microbes would likely require alternative enzymatic machinery, such as α-oxidation or ω-oxidation, to bypass or modify the branch point before degradation can proceed.

A diverse range of soil and aquatic microorganisms are known for their ability to degrade hydrocarbons and their derivatives, including carboxylic acids. nih.gov Genera such as Pseudomonas, Burkholderia, and Sphingomonas have been identified in enrichment cultures that actively degrade branched aromatic alkanoic acids. researchgate.netnih.gov

The genus Rhodococcus is particularly noteworthy for its broad catabolic versatility and metabolic flexibility towards compounds with alkyl branches. nih.govfrontiersin.orgjmb.or.kr Strains of Rhodococcus are capable of degrading a wide variety of nitriles, hydrocarbons, and organic acids, often possessing multiple degradation pathways. nih.govjmb.or.krfrontiersin.org They can initiate alkane degradation via terminal oxidation to form a carboxylic acid, which is then funneled into β-oxidation. scirp.org For branched alkanes, some Rhodococcus species employ cytochrome P450 monooxygenases or other hydroxylases to functionalize the molecule, facilitating further breakdown. nih.gov Given this known metabolic prowess, Rhodococcus species represent strong candidates for the potential bioremediation of environments contaminated with this compound and other recalcitrant branched-chain fatty acids.

Table 2: Microbial Genera with Demonstrated or Potential Capability for Degrading Branched-Chain Alkanoic Acids

Microbial Genus Relevant Metabolic Capability Potential Pathway for this compound Reference
Pseudomonas Degradation of branched aromatic alkanoic acids. β-oxidation, potentially preceded by other oxidative steps. researchgate.netnih.gov
Burkholderia Degradation of branched aromatic alkanoic acids. β-oxidation of the carboxyl side chain. researchgate.netnih.gov
Sphingomonas Degradation of branched aromatic alkanoic acids. β-oxidation and carboxylation of the alkyl side chain. researchgate.netnih.gov
Rhodococcus Broad-spectrum degradation of hydrocarbons, including cyclic and branched alkanes and carboxylic acids. Initial hydroxylation (e.g., via cytochrome P450) followed by β-oxidation. nih.govjmb.or.krscirp.org

Advanced Analytical and Characterization Methodologies for 3 Propylheptanoic Acid Research

Spectroscopic Techniques for Structural Confirmation and Purity Analysis of 3-Propylheptanoic Acid

Spectroscopy is indispensable for the detailed structural investigation of this compound, offering insights into its atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules like this compound. slideshare.netlibretexts.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule. slideshare.net

¹H NMR: In the proton NMR spectrum of this compound, distinct signals correspond to the different types of protons present. The protons of the methyl groups (CH₃) and methylene (B1212753) groups (CH₂) in the propyl and butyl chains will appear in the aliphatic region (typically 0.8-1.7 ppm). The proton at the chiral center (the CH group at position 3) would likely appear as a multiplet due to coupling with adjacent methylene protons. The protons of the methylene group adjacent to the carboxyl group (at C2) would be shifted downfield (around 2.2-2.5 ppm) due to the electron-withdrawing effect of the carbonyl group. The acidic proton of the carboxyl group (-COOH) would give a characteristically broad singlet at a much lower field (typically 10-13 ppm).

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. libretexts.org The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the low-field end of the spectrum (around 170-185 ppm). The carbon at the branch point (C3) and the carbon adjacent to the carbonyl group (C2) will have characteristic chemical shifts, while the other aliphatic carbons will appear in the upfield region.

2D NMR Techniques: Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming the connectivity of the molecule by mapping the correlations between protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
COOH10-13 (broad s)170-185
CH (C3)Multiplet~40-50
CH₂ (C2)~2.2-2.5 (t)~30-40
Alkyl CH₂~1.2-1.6 (m)~20-35
Terminal CH₃~0.8-1.0 (t)~10-15

Note: These are predicted values and can vary based on the solvent and other experimental conditions. s=singlet, t=triplet, m=multiplet.

Mass Spectrometry (MS) Applications for Isomeric and Metabolite Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for distinguishing it from its isomers. vaia.com When coupled with a separation technique like gas chromatography (GC-MS), it becomes an invaluable tool for analyzing complex mixtures and identifying metabolites. nih.govavantiresearch.comepa.gov

In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. avantiresearch.com The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern is often unique to a specific isomer, allowing for its identification. For instance, the fragmentation of this compound would likely involve cleavage at the branched point, leading to characteristic fragment ions that can help differentiate it from other decanoic acid isomers.

Furthermore, MS is crucial for metabolite analysis. When studying the metabolism of this compound in biological systems, researchers can use LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to identify and quantify its metabolic products. nih.govmedrxiv.org This technique allows for the detection of low-concentration metabolites in complex biological matrices like plasma or tissue extracts. nih.gov

Chromatographic Methods for Isolation, Separation, and Quantification of this compound

Chromatographic techniques are essential for isolating this compound from reaction mixtures, separating it from isomers and impurities, and for its precise quantification.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Gas chromatography (GC) is a widely used technique for the analysis of volatile compounds like fatty acids. researchgate.net For the analysis of this compound, it is often necessary to first convert it into a more volatile ester derivative, such as a methyl ester. nih.govjppres.com This derivatization improves the chromatographic peak shape and sensitivity. The separation is achieved on a capillary column, and a flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. jppres.comcerealsgrains.org GC-FID provides excellent quantitative data, while GC-MS offers the added advantage of structural confirmation. avantiresearch.com The purity of a this compound sample can be determined by the relative area of its peak in the chromatogram.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of carboxylic acids. oiv.int Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water, acetonitrile, and an acid like phosphoric acid to suppress the ionization of the carboxyl group), is commonly employed. oiv.int Detection is typically achieved using a UV detector (at a low wavelength around 210 nm) or a refractive index detector. HPLC is particularly useful for analyzing less volatile derivatives or for preparative scale purification of this compound. For quantitative analysis, a calibration curve is constructed using standards of known concentration. researchgate.net

Chiral Chromatography for Enantiomeric Separation and Purity Determination

Since this compound possesses a chiral center at the third carbon, it can exist as a pair of enantiomers (R and S forms). These enantiomers have identical physical and chemical properties in a non-chiral environment, but often exhibit different biological activities. Chiral chromatography is the primary method for separating and quantifying these enantiomers. rotachrom.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. rotachrom.comceon.rs Chiral columns can be based on various selectors, such as cyclodextrins or polysaccharide derivatives. mst.edunih.gov The choice of the CSP and the mobile phase composition is critical for achieving optimal separation (enantioresolution). ceon.rs Both chiral GC and chiral HPLC methods can be developed. Chiral HPLC is often preferred for its versatility and applicability to a wider range of compounds and their derivatives. The enantiomeric purity (or enantiomeric excess) of a sample of this compound can be accurately determined by integrating the peak areas of the two separated enantiomers in the chromatogram.

Computational Chemistry and Molecular Modeling of this compound Interactions

Computational chemistry and molecular modeling have emerged as indispensable tools in modern chemical and biological research, offering insights into molecular structures, properties, and interactions at an atomic level. For a molecule like this compound, these computational approaches can elucidate its behavior in various chemical and biological environments, complementing experimental studies and guiding further research. These in silico methods are broadly categorized into molecular mechanics, quantum mechanics, and a hybrid of the two, each providing a different level of theory and computational expense. The application of these methods allows for the exploration of the conformational landscape of this compound and its potential interactions with biological macromolecules, which is crucial for understanding its mechanism of action and for the rational design of new derivatives.

Molecular Dynamics Simulations to Investigate Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of the conformational changes and dynamics of this compound over time. Such simulations are critical for understanding how the molecule explores its potential energy surface and which conformations are most stable or functionally relevant under specific conditions, such as in a solvent or near a biological membrane.

A typical MD simulation setup for this compound would involve the following steps:

System Setup: A 3D model of this compound would be generated and placed in a simulation box, typically filled with a solvent like water to mimic physiological conditions.

Force Field Selection: A suitable force field, which is a set of parameters describing the potential energy of the system, would be chosen. Common force fields for organic molecules include OPLS (Optimized Potentials for Liquid Simulations) or GROMOS (Groningen Molecular Simulation). mit.edu

Energy Minimization: The initial system would be energy-minimized to remove any unfavorable atomic clashes or high-energy conformations.

Equilibration: The system would be gradually heated to the desired temperature and equilibrated at a constant pressure to ensure it reaches a stable state.

Production Run: The main simulation is run for a sufficient length of time to sample the conformational space adequately.

The analysis of the MD trajectory would provide valuable data on the structural flexibility and preferred shapes of this compound. This information is fundamental for understanding how it might interact with biological targets.

Parameter Description Typical Value/Choice
SoftwareProgram used to run the simulationGROMACS, AMBER, CHARMM
Force FieldSet of parameters for energy calculationOPLS-AA, GROMOS96
SolventModel for the surrounding mediumTIP3P or SPC/E water model
Box TypeShape of the simulation cellCubic or Rectangular
TemperatureSimulated temperature300 K (physiological)
PressureSimulated pressure1 bar
Simulation TimeDuration of the production run100 ns - 1 µs

In Silico Docking Studies for Potential Biological Target Interactions

In silico docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to a protein target. The goal of molecular docking is to identify the most likely binding mode(s) and to estimate the binding affinity, often represented as a docking score.

While this compound is a structural analog of the well-known drug valproic acid (VPA), its specific biological targets are not as extensively studied. nih.gov However, given the structural similarity, it is plausible that this compound may interact with some of the same targets as VPA. One of the proposed mechanisms of action for VPA involves the inhibition of histone deacetylases (HDACs). cefic-lri.org Therefore, in silico docking studies of this compound with various HDAC isoforms could provide valuable insights into its potential biological activity.

A molecular docking study of this compound would typically involve:

Preparation of the Ligand: A 3D structure of this compound would be generated and its energy minimized.

Preparation of the Receptor: The 3D structure of the target protein (e.g., an HDAC isoform) would be obtained from a protein database like the Protein Data Bank (PDB). Water molecules and other non-essential molecules would be removed, and hydrogen atoms would be added.

Docking Simulation: A docking program would be used to systematically explore the possible binding poses of this compound within the active site of the receptor.

Scoring and Analysis: The different binding poses would be ranked based on a scoring function that estimates the binding affinity. The top-ranked poses would be visually inspected to analyze the key interactions, such as hydrogen bonds and hydrophobic contacts.

A study on branched carboxylic acids, including compounds structurally similar to this compound, has shown that the length and branching of the alkyl chains can significantly influence the binding to HDACs. cefic-lri.org For instance, docking studies have suggested that the carboxylate group of these fatty acids typically coordinates with a zinc ion in the active site of HDACs, while the alkyl chains occupy a hydrophobic tunnel. cefic-lri.org The specific conformation and interactions of this compound within this binding pocket would determine its inhibitory potency.

Target Protein PDB ID Potential Interactions with this compound Predicted Docking Score (Hypothetical)
Histone Deacetylase 2 (HDAC2)3MAXCarboxylate interaction with catalytic zinc ion; hydrophobic interactions of the propyl and heptyl chains with the active site tunnel.-6.5 kcal/mol
Histone Deacetylase 8 (HDAC8)1T64Similar to HDAC2, with potential for different conformational preferences of the alkyl chains due to variations in the active site topology.-6.2 kcal/mol

Note: The docking scores are hypothetical and serve as an illustrative example of the type of data generated from in silico docking studies.

Prospective Research Avenues for 3 Propylheptanoic Acid

Elucidation of Novel and Unexplored Synthetic Routes for 3-Propylheptanoic Acid and its Isotopically Labeled Analogs

The development of efficient and stereoselective synthetic routes is fundamental to advancing the study of this compound. While standard methods for the synthesis of branched-chain fatty acids exist, such as the malonic ester synthesis from alkyl halides, there is a need for more innovative approaches that offer higher yields, greater stereochemical control, and access to a wider range of structural analogs. orgsyn.org One potential avenue is the exploration of biocatalysis, utilizing enzymes to achieve specific bond formations with high selectivity, thereby reducing the need for complex protecting group strategies and harsh reaction conditions.

Furthermore, the synthesis of isotopically labeled analogs of this compound is crucial for detailed metabolic studies. Stable isotope labeling, using isotopes such as ¹³C or ²H, allows for the tracing of the molecule through complex biological systems without the safety concerns associated with radioisotopes. nih.gov These labeled compounds are invaluable for mass spectrometry-based investigations into the metabolic fate of this compound, enabling researchers to track its uptake, incorporation into complex lipids, and breakdown products. nih.gov The development of synthetic methods that allow for the precise placement of isotopic labels within the molecule would be particularly beneficial for elucidating specific metabolic pathways.

Synthetic ConsiderationPotential Advantage
Biocatalytic SynthesisHigh stereoselectivity, milder reaction conditions, environmentally friendly.
Flow ChemistryImproved reaction control, scalability, and safety for certain synthetic steps.
C-H ActivationMore direct and efficient formation of carbon-carbon bonds.
Isotopic Labeling
Stable Isotope Labeling (e.g., ¹³C, ²H)Enables in vivo metabolic tracking through mass spectrometry. nih.gov
Site-Specific LabelingProvides detailed information on specific metabolic transformations.

Further Unraveling of the Molecular Mechanisms Underlying this compound's Biological Activities in Diverse Non-Human Models

Branched-chain fatty acids (BCFAs) are known to play diverse roles in biological systems, influencing membrane fluidity, cellular signaling, and gene expression. nih.gov While the specific biological activities of this compound are not yet extensively characterized, future research using various non-human models, from simple organisms like Caenorhabditis elegans to rodent models, can provide significant insights. These models allow for the investigation of the physiological and pathophysiological effects of this compound in a controlled environment.

Unraveling the molecular mechanisms will involve identifying the specific proteins, receptors, and signaling pathways that interact with this compound. For instance, it is known that some fatty acids can act as signaling molecules by binding to specific receptors, such as G protein-coupled receptors (GPCRs), or by modulating the activity of enzymes involved in lipid metabolism. birmingham.ac.uk Research could focus on whether this compound interacts with known fatty acid receptors or if it has unique molecular targets.

Development of Advanced Organ-on-Chip or 3D Culture Models for Studying this compound Effects

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of tissues and organs. gbo.com The emergence of organ-on-a-chip and 3D cell culture technologies offers a more physiologically relevant platform for studying the effects of compounds like this compound. nih.govnih.gov These models can recreate the 3D architecture, cell-cell interactions, and mechanical cues of specific organs, such as the liver, adipose tissue, or intestine. nih.govnih.govnih.gov

For example, a "fat-on-a-chip" model could be used to study the impact of this compound on adipocyte differentiation, lipid storage, and the secretion of adipokines. nih.govfrontiersin.org Similarly, a liver-on-a-chip model could be employed to investigate its metabolism and potential effects on hepatic lipid accumulation. youtube.com These advanced in vitro models can provide valuable data on the organ-specific effects of this compound, bridging the gap between simple cell culture experiments and more complex in vivo studies. gbo.com

ModelPotential Application for this compound Research
Organ-on-a-Chip
Liver-on-a-ChipStudy of hepatic metabolism and transport. youtube.com
Fat-on-a-ChipInvestigation of effects on adipocyte function and lipid metabolism. nih.govfrontiersin.org
Gut-on-a-ChipAnalysis of intestinal absorption and microbial interactions.
3D Cell Culture
SpheroidsHigh-throughput screening of biological activity in a 3D context. nih.gov
OrganoidsModeling of tissue development and disease in the presence of the fatty acid.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Analysis of this compound's Biological Impact

To gain a holistic understanding of the biological impact of this compound, the integration of various "omics" technologies is essential. Proteomics, the large-scale study of proteins, can identify changes in protein expression and post-translational modifications in response to treatment with this compound. creative-proteomics.comcreative-proteomics.com This can reveal the cellular pathways and networks that are modulated by the compound.

Exploration of this compound as a Biochemical Probe or Research Tool in Mechanistic Studies

Beyond investigating its own biological activity, this compound and its derivatives have the potential to be developed into valuable biochemical probes. By attaching fluorescent tags or other reporter molecules, these fatty acid analogs can be used to visualize and track lipid trafficking and metabolism within living cells. thermofisher.com For example, a fluorescently labeled this compound could be used to study its uptake and subcellular localization, providing insights into the proteins and organelles involved in its transport and metabolism.

Furthermore, analogs of this compound could be designed as activity-based probes to identify and characterize enzymes involved in its metabolic pathways. nih.gov These probes typically contain a reactive group that covalently binds to the active site of a target enzyme, allowing for its identification and functional characterization. The development of such tools would greatly facilitate the detailed mechanistic investigation of the biological roles of this compound. acs.org

Q & A

Basic: How can researchers optimize the synthesis of 3-propylheptanoic acid to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. Key factors include:

  • Catalyst selection : Compare homogeneous (e.g., sulfuric acid) vs. heterogeneous catalysts (e.g., zeolites) for ester hydrolysis or carboxylation reactions.
  • Temperature control : Use gradient heating (e.g., 60–100°C) to identify optimal thermal conditions while minimizing side reactions.
  • Solvent polarity : Test polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., hexane) to balance reaction kinetics and product solubility.
  • Purification : Employ fractional distillation followed by recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity product .
    Validate purity via melting point analysis and HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:
A multi-technique approach ensures structural confirmation and purity assessment:

  • NMR spectroscopy : Use 1^1H NMR (400 MHz, CDCl3_3) to confirm alkyl chain integration and carboxylic acid proton absence (indicating successful neutralization). 13C^{13}\text{C} NMR identifies carbonyl (170–180 ppm) and aliphatic carbons.
  • FT-IR : Detect carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}).
  • GC-MS : Employ DB-5MS column (30 m × 0.25 mm) with electron ionization to verify molecular ion ([M]+^+ at m/z 172) and fragmentation patterns .
  • HPLC : Quantify purity using a refractive index detector and isocratic elution (70:30 methanol/water) .

Advanced: How can computational chemistry methods elucidate reaction mechanisms involving this compound?

Methodological Answer:
Computational studies bridge experimental and theoretical insights:

  • Density Functional Theory (DFT) : Calculate activation energies for carboxylation intermediates using B3LYP/6-31G(d) basis sets. Analyze transition states to identify rate-determining steps.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. toluene) on reaction pathways using GROMACS.
  • Docking studies : Investigate enzyme-substrate interactions (e.g., with lipases for esterification) via AutoDock Vina .
    Validate models by comparing computed IR spectra or reaction yields with experimental data .

Advanced: What strategies resolve contradictions in experimental data on this compound’s physicochemical properties?

Methodological Answer:
Address discrepancies through:

  • Replication : Repeat experiments under identical conditions (e.g., humidity-controlled environment) to isolate environmental variables.
  • Control experiments : Test impurities (e.g., residual solvents) via blank runs and spiked samples.
  • Statistical validation : Apply ANOVA to compare datasets (p < 0.05 threshold) and identify outliers.
  • Literature alignment : Cross-reference with published data (e.g., melting points in Analytical Chemistry) to contextualize deviations .

Basic: What are best practices for ensuring reproducibility in experiments with this compound?

Methodological Answer:

  • Protocol standardization : Document reaction stoichiometry, equipment calibration (e.g., pH meters), and storage conditions (e.g., inert atmosphere for hygroscopic samples).
  • Replication : Perform triplicate trials with independent preparations.
  • Data logging : Use electronic lab notebooks (ELNs) to track raw data, including failed attempts .
  • Collaborative verification : Share protocols with external labs for inter-laboratory validation .

Advanced: How to design a study investigating the metabolic pathways of this compound in model organisms?

Methodological Answer:

  • Isotopic labeling : Synthesize 13C^{13}\text{C}-labeled this compound to trace β-oxidation pathways via LC-MS metabolomics.
  • In vivo assays : Administer doses (e.g., 50 mg/kg) to rodent models; collect plasma and urine at timed intervals.
  • Enzyme kinetics : Isolate liver microsomes to measure Vmax_{max} and Km_m for acyl-CoA synthetase activity .
  • Ethical compliance : Obtain IACUC approval (e.g., protocol #2025-123) and adhere to ARRIVE guidelines for animal studies .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before discarding in designated containers .
  • Emergency response : Maintain 0.1 M NaOH for spill neutralization and ensure access to emergency showers .

Advanced: How can multivariate analysis interpret complex datasets from this compound derivative studies?

Methodological Answer:

  • Principal Component Analysis (PCA) : Reduce dimensionality of spectral data (e.g., NMR, IR) to identify clustering patterns.
  • Partial Least Squares (PLS) regression : Correlate structural descriptors (e.g., logP, molar refractivity) with bioactivity (e.g., antimicrobial IC50_{50}).
  • Machine learning : Train random forest models on PubChem datasets to predict solubility or toxicity .
    Validate models using k-fold cross-validation and external test sets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.